2-Methyl-4-pivalamidobenzoic acid
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Overview
Description
2-Methyl-4-pivalamidobenzoic acid is an organic compound with a unique structure that includes a benzoic acid core substituted with a methyl group at the second position and a pivalamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-pivalamidobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amine group is acylated with pivaloyl chloride to form the pivalamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the methyl group, to form carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the pivalamide group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-Methyl-4-pivalamidobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pivalamidobenzoic acid involves its interaction with specific molecular targets. The pivalamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzoic acid core can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the pivalamide group, resulting in different chemical properties and reactivity.
4-Pivalamidobenzoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.
2-Methyl-4-aminobenzoic acid: Contains an amine group instead of the pivalamide group, leading to different biological activities.
Uniqueness: 2-Methyl-4-pivalamidobenzoic acid is unique due to the presence of both the methyl and pivalamide groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASVDUETPIROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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